Epirubicin hydrochloride
Overview
Description
Epirubicin hydrochloride is an anthracycline drug used primarily in chemotherapy. It is a derivative of doxorubicin and is known for its efficacy in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . This compound works by intercalating DNA strands, which inhibits DNA and RNA synthesis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin hydrochloride is synthesized through a semi-synthetic approach. The process involves the modification of doxorubicin, where the hydroxyl group at the 4’ carbon of the sugar moiety is epimerized . This modification results in a compound with reduced toxicity and faster elimination from the body.
Industrial Production Methods
The industrial production of this compound involves several steps:
Preparation of Aqueous Solution: An aqueous solution of this compound is prepared, and the pH is adjusted to 3.2-4.5 using an acid pH regulator.
Degerming and Filtering: The solution is degermed and filtered to remove impurities.
Filling and Freeze-Drying: The filtered solution is filled into vials and freeze-dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Epirubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound is highly unstable to oxidation at room temperature.
Hydrolysis: The compound is unstable to both acid and alkaline hydrolysis.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Hydrolysis: Acidic conditions (pH 3.0) and alkaline conditions are used for hydrolysis.
Major Products Formed
Scientific Research Applications
Epirubicin hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Epirubicin hydrochloride exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA and RNA synthesis.
Topoisomerase II Inhibition: This compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA cleavage.
Free Radical Generation: The compound generates free radicals that cause damage to cellular components, including DNA.
Comparison with Similar Compounds
Epirubicin hydrochloride is compared with other anthracyclines, such as doxorubicin and daunorubicin:
Daunorubicin: Similar to doxorubicin, but this compound is preferred in some chemotherapy regimens due to its lower cardiotoxicity.
List of Similar Compounds
- Doxorubicin
- Daunorubicin
- Idarubicin
- Mitoxantrone
This compound stands out due to its unique structural modification, which offers a better safety profile and efficacy in cancer treatment.
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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